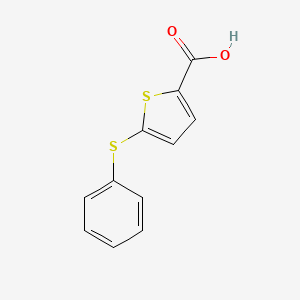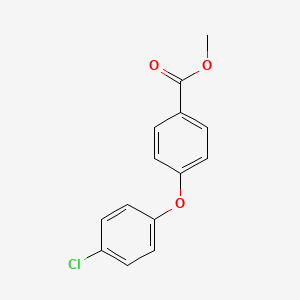
Methyl 4-(4-chlorophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-chlorophenoxy)benzoate: is an organic compound with the molecular formula C14H11ClO3. It is an ester formed from 4-chlorophenol and methyl 4-hydroxybenzoate. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of Methyl 4-(4-chlorophenoxy)benzoate typically involves the esterification of 4-chlorophenol with methyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is typically conducted under reflux conditions, with the reactants being heated together in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound is often carried out in batch reactors. The reactants are added to the reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Process: Alternatively, a continuous process can be used, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient and can produce larger quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-(4-chlorophenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Nucleophiles such as sodium hydroxide, ammonia, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl 4-(4-chlorophenoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound is used in biological studies to investigate its effects on various biological systems and processes.
Medicine:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Industry:
Material Science: this compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 4-(4-chlorophenoxy)benzoate can act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxybenzoate: This compound is similar in structure but lacks the chlorophenoxy group.
4-Chlorophenol: This compound is a precursor in the synthesis of Methyl 4-(4-chlorophenoxy)benzoate and has similar chemical properties.
Uniqueness:
Functional Groups: The presence of both the methyl ester and chlorophenoxy groups in this compound gives it unique chemical and physical properties compared to similar compounds.
Reactivity: The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C14H11ClO3 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
methyl 4-(4-chlorophenoxy)benzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Clé InChI |
XCARQPIQFBVXEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
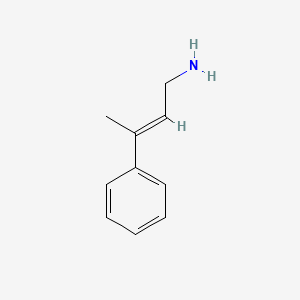
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)
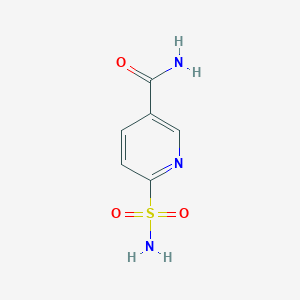

![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
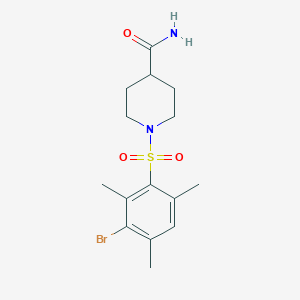
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)
